1-(2-Bromo-5-chlorophenyl)propan-1-amine
Description
Significance of Arylalkylamine Scaffolds in Synthetic and Medicinal Chemistry
Arylalkylamine scaffolds are a cornerstone in the development of new chemical entities. wikipedia.orgnih.govnih.gov In medicinal chemistry, this structural motif is found in a wide range of biologically active compounds, including neurotransmitter modulators and other therapeutic agents. wikipedia.org The versatility of the arylalkylamine framework allows for systematic modifications to explore structure-activity relationships (SAR), a critical aspect of drug design. nih.govnih.gov In synthetic chemistry, arylalkylamines serve as versatile building blocks for the construction of more complex molecules and heterocyclic systems. fiveable.me
Overview of Halogenation in Contemporary Organic Synthesis and Drug Discovery Research
Halogenation, the process of introducing halogen atoms into a molecule, is a powerful tool in modern organic synthesis. numberanalytics.comallen.injk-sci.com The incorporation of halogens such as bromine and chlorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. numberanalytics.comresearchgate.net In drug discovery, halogenation is a widely employed strategy to enhance the binding affinity of a ligand to its biological target, improve its pharmacokinetic profile, and overcome drug resistance. researchgate.netnih.govacs.org The ability of halogens to participate in halogen bonding, a type of non-covalent interaction, has further solidified their importance in rational drug design. nih.govacs.org
Research Landscape for 1-(2-Bromo-5-chlorophenyl)propan-1-amine as a Prototype Compound
While the broader class of halogenated arylalkylamines is of significant interest, the specific research landscape for this compound appears to be that of a chemical intermediate rather than a widely studied end-product. Its availability from various chemical suppliers suggests its utility as a starting material or building block for the synthesis of more complex molecules. The presence of both bromo and chloro substituents on the phenyl ring, coupled with the chiral center at the aminic carbon, makes it a potentially valuable precursor for generating diverse molecular architectures for screening in drug discovery and materials science.
The following table summarizes the key identifiers for this compound:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1270574-32-7 |
| Molecular Formula | C9H11BrClN |
| Purity | 95+% to 98% Min |
| Application | An important raw material and intermediate |
Further research and detailed studies are necessary to fully elucidate the potential applications and biological activities of compounds derived from this particular halogenated arylalkylamine.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1270574-32-7 |
|---|---|
Molecular Formula |
C9H11BrClN |
Molecular Weight |
248.55 g/mol |
IUPAC Name |
1-(2-bromo-5-chlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11BrClN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3 |
InChI Key |
XBQPZRVHQQWOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)Br)N |
Origin of Product |
United States |
Stereochemical Characterization and Enantioselective Analysis of Chiral Arylalkylamines
Principles of Chirality and Stereoisomerism in 1-(2-Bromo-5-chlorophenyl)propan-1-amine
Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. In this compound, this property arises from the presence of a stereogenic center, also known as a chiral carbon. This is the carbon atom at the first position of the propane (B168953) chain (C1).
This specific carbon atom is bonded to four distinct substituent groups:
A hydrogen atom (-H)
An amino group (-NH₂)
An ethyl group (-CH₂CH₃)
A 2-bromo-5-chlorophenyl group (-C₆H₃BrCl)
Due to this arrangement, the molecule can exist as a pair of enantiomers, designated as (R)-1-(2-Bromo-5-chlorophenyl)propan-1-amine and (S)-1-(2-Bromo-5-chlorophenyl)propan-1-amine. These two isomers are mirror images of each other and possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and exhibit different reactivity and binding affinity in chiral environments, which is of paramount importance in biological and pharmaceutical contexts. A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture or racemate.
Chromatographic Methods for Enantiomeric Separation and Purity Assessment
Chromatography is the cornerstone for the separation and quantification of enantiomers. Chiral recognition is achieved by creating a transient diastereomeric interaction between the solute enantiomers and a chiral selector, which is either incorporated into the stationary phase or added to the mobile phase.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantiomeric separation of chiral amines. nih.gov The most common approach involves the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can be resolved. nih.gov
For arylalkylamines like this compound, polysaccharide-based CSPs are particularly effective. These CSPs, typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), provide a complex three-dimensional structure with chiral grooves and cavities. Enantioseparation occurs due to differences in the stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. These differences arise from a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.
The choice of mobile phase is critical for achieving optimal separation. It typically consists of a mixture of a nonpolar organic solvent (like hexane (B92381) or heptane) and a more polar alcohol (like isopropanol (B130326) or ethanol). The composition of the mobile phase influences the retention times and the resolution factor (Rs) between the enantiomers. Basic or acidic additives are often included to improve peak shape and selectivity for amine compounds. nih.gov For instance, a study on the separation of citalopram (B1669093) enantiomers found that a Lux Cellulose-1 column with an acetonitrile-water mobile phase containing diethylamine (B46881) was a highly effective system. nih.gov
Table 1: Representative HPLC Conditions for Separation of a Structurally Similar Chiral Amine This table illustrates typical parameters for the enantioseparation of a related compound, p-chloroamphetamine, as specific data for the title compound is not available in the cited literature.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | CDShell-RSP |
| Analyte | p-chloroamphetamine |
| Mobile Phase | Not specified in source |
| Detection | UV Spectroscopy |
Source: Adapted from AZYP, LLC. azypusa.com
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) is another highly efficient technique for chiral separations, particularly for volatile and thermally stable compounds. Due to the polar nature of the amine group, direct analysis of arylalkylamines by GC can be challenging, often resulting in poor peak shapes. Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic performance. The primary amine can be reacted with an achiral derivatizing agent, such as trifluoroacetic anhydride, to form a less polar and more volatile amide derivative before injection into the GC system.
The separation of these derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most widely used CSPs for this purpose. These cyclic oligosaccharides have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface, providing a chiral environment for selective interactions with the enantiomers. The differential inclusion of the enantiomers into the cyclodextrin cavity, based on their stereochemistry, leads to different retention times and thus their separation.
Capillary Electrophoresis for Enantiomeric Resolution
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.com The enantiomers of this compound, which are protonated and positively charged in an acidic BGE, form transient, diastereomeric complexes with the chiral selector. nih.gov
Because the two enantiomers have different binding affinities for the chiral selector, the resulting diastereomeric complexes will have different effective mobilities, leading to their separation. chromatographytoday.com A significant advantage of CE is the wide variety of available chiral selectors that can be screened to find the optimal separation conditions. nih.gov
Commonly used chiral selectors for amines in CE include:
Cyclodextrins (CDs): Native and derivatized cyclodextrins (e.g., sulfated or carboxymethylated β-CD) are the most popular choices due to their versatility and effectiveness. nih.gov
Crown Ethers: Chiral crown ethers are particularly effective for the resolution of primary amines through host-guest complexation. nih.gov
Chiral Surfactants: Used in a technique called micellar electrokinetic chromatography (MEKC), where the enantiomers partition differently into chiral micelles. dergipark.org.tr
Table 2: Common Chiral Selectors Used in Capillary Electrophoresis for Amine Separation
| Chiral Selector Class | Examples | Primary Interaction Mechanism |
|---|---|---|
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-CD, Sulfated-β-CD | Inclusion Complexation |
| Crown Ethers | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-Guest Complexation |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Multiple (H-bonding, steric, dipole) |
| Chiral Surfactants | Sodium N-dodecanoyl-L-valinate | Micellar Partitioning |
Source: Adapted from various sources discussing CE principles. nih.govnih.govdergipark.org.tr
Derivatization Strategies for Diastereomer Formation in Advanced Analytical Chemistry
Beyond NMR spectroscopy, the formation of diastereomers is a cornerstone for the enantioselective analysis of chiral amines by chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). nih.gov Pre-column derivatization converts the enantiomeric pair into diastereomers that can be separated on a standard achiral stationary phase. dntb.gov.ua This indirect method of chiral resolution is widely applicable and robust.
For a primary amine like this compound, several derivatization reagents are highly effective. One such reagent is 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). sigmaaldrich.comtcichemicals.com The isothiocyanate group reacts readily with the primary amine to form stable thiourea (B124793) diastereomers. The bulky, chiral carbohydrate moiety creates significant stereochemical differences between the two diastereomers, facilitating their separation by reversed-phase HPLC. tcichemicals.com
Another widely used reagent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with the amine to form carbamate diastereomers. acs.org The fluorenyl group provides a strong chromophore, enabling highly sensitive UV or fluorescence detection, which is advantageous for analyzing samples at low concentrations.
The choice of derivatizing agent depends on several factors, including the reactivity of the amine, the desired sensitivity of the analytical method, and the chromatographic conditions available. The goal is to produce diastereomers that are stable and exhibit a sufficient difference in their physical properties (e.g., polarity, affinity for the stationary phase) to achieve baseline separation in the chromatogram. The relative peak areas of the separated diastereomers then correspond directly to the ratio of the enantiomers in the original sample.
The following table summarizes potential derivatization strategies applicable to this compound for the formation of diastereomers for analysis.
| Chiral Derivatizing Agent (CDA) | Resulting Diastereomer Type | Primary Analytical Technique | Key Advantages |
|---|---|---|---|
| (R)- or (S)-Mosher's acid chloride | Amide | ¹H NMR, ¹⁹F NMR | Well-established models for absolute configuration determination. acs.org |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Thiourea | Reversed-Phase HPLC | Excellent resolution for many primary amines; stable derivatives. sigmaaldrich.com |
| (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) | Carbamate | Reversed-Phase HPLC | Highly sensitive UV/fluorescence detection. acs.org |
| Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) | Amide | Reversed-Phase HPLC | Strong chromophore for UV detection; widely applicable to amino compounds. |
1 2 Bromo 5 Chlorophenyl Propan 1 Amine As a Key Synthetic Intermediate in Organic Synthesis
Versatility in the Construction of Advanced Organic Molecules
The strategic placement of three key functional groups—a primary amine, a bromine atom, and a chlorine atom—on a propylphenyl scaffold makes 1-(2-bromo-5-chlorophenyl)propan-1-amine a versatile intermediate. The primary amine serves as a handle for introducing nitrogen-containing functionalities, which are prevalent in bioactive molecules. The bromine and chlorine atoms on the aromatic ring provide regiochemical control and opportunities for selective cross-coupling or substitution reactions.
The bromo- and chloro-substituents differ in their reactivity, with the carbon-bromine bond being more susceptible to oxidative addition in palladium-catalyzed reactions than the carbon-chlorine bond. This differential reactivity allows for sequential, site-selective modifications of the aromatic ring. For instance, a Suzuki-Miyaura coupling could be performed at the bromine-bearing carbon, leaving the chlorine atom intact for a subsequent transformation. This versatility is crucial for the efficient and controlled synthesis of highly substituted, advanced organic molecules. Such halogenated compounds are widely used as starting materials for the synthesis of a broad range of organic compounds. ncert.nic.in
Transformations Involving the Primary Amine Moiety
The primary amine group is a nucleophilic center that readily participates in a variety of fundamental organic reactions, allowing for the introduction of diverse functional groups.
The primary amine of this compound can be easily modified through N-alkylation and N-acylation.
N-Alkylation: This reaction involves the introduction of alkyl groups onto the nitrogen atom, typically by reacting the amine with an alkyl halide. This process converts the primary amine into a secondary or tertiary amine, depending on the reaction conditions and the stoichiometry of the alkylating agent. These reactions are fundamental in building more complex molecular frameworks.
N-Acylation: The reaction of the primary amine with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amides. For example, reacting 2-bromo-5-chloroaniline (B1280272), a structurally related compound, with bromoacetyl chloride yields 2-bromo-N-(2-chlorophenyl)acetamide. researchgate.net This type of transformation is crucial for synthesizing peptidomimetics and other amide-containing structures.
These functionalization reactions are summarized in the table below.
| Reaction Type | Reagent Example | Functional Group Formed |
| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chloride (R-COCl) | Amide |
The primary amine is a precursor for the synthesis of several important functional groups that are common in medicinal chemistry.
Amides: As mentioned, amides are readily formed via acylation. The reaction of 2-bromo-5-chloroaniline with acyl chlorides is a known method to produce the corresponding amides. chemicalbook.com
Carbamates: Carbamates can be synthesized from amines through various methods, including reaction with chloroformates or by a three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgnih.gov These reactions provide access to N-alkoxycarbonyl derivatives, which are stable and often used as protecting groups or as key moieties in bioactive compounds. nih.gov
Ureas: The synthesis of ureas can be achieved by reacting the amine with isocyanates or through palladium-catalyzed processes involving carbon monoxide. nih.gov For instance, unsymmetrical ureas can be produced by reacting 2-bromo-5-chloroaniline with CO2 in the presence of a suitable catalyst and another amine. chemicalbook.com
Thioureas: Thioureas are synthesized by reacting the primary amine with isothiocyanates. semanticscholar.orgtcichemicals.com For example, 2-bromo-5-chloroaniline can be reacted with thiophosgene (B130339) to produce the corresponding isothiocyanate, which can then be used to synthesize various thiourea (B124793) derivatives. chemicalbook.com
The table below illustrates the reagents used to form these functional groups from a primary amine.
| Desired Functional Group | Typical Reagent(s) |
| Amide | Acyl chloride, Carboxylic acid anhydride |
| Carbamate (B1207046) | Chloroformate, Di-tert-butyl dicarbonate |
| Urea | Isocyanate, Sodium cyanate |
| Thiourea | Isothiocyanate, Pivaloyl chloride/KSCN |
Reactions at the Halogenated Aromatic Ring
The presence of both bromine and chlorine on the aromatic ring allows for a range of transformations, particularly powerful palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) to form a biaryl structure. libretexts.orgtcichemicals.com It is widely used in the pharmaceutical industry due to its mild conditions and functional group tolerance. nih.gov For a substrate like this compound, the Suzuki-Miyaura reaction would be expected to occur selectively at the C-Br bond, allowing for the introduction of a new aryl or alkyl group at that position while preserving the C-Cl bond for potential further reactions. nih.govresearchgate.net
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing complex olefinic structures. nih.gov The reaction typically proceeds with high stereoselectivity. organic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would favor reaction at the 2-position of the aromatic ring.
The general conditions for these reactions are outlined below.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂/Ligand | Et₃N, K₂CO₃, NaOAc |
While less common for di-halogenated benzenes without strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) is a potential reaction pathway. In an SNAr reaction, a nucleophile replaces a leaving group (in this case, a halide) on the aromatic ring. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
For SNAr to be efficient, the aromatic ring typically needs to be activated by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.orgyoutube.com The phenyl ring of this compound is not strongly activated, which would likely make SNAr reactions challenging under standard conditions. However, under forcing conditions with very strong nucleophiles, substitution might be induced. The relative reactivity of halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I, meaning the chlorine atom would be more susceptible to substitution than the bromine atom if the reaction were to occur.
Lack of Specific Research Data on Cyclization and Annulation Pathways of this compound
The requested article sections, "5.4. Cyclization Pathways for the Synthesis of Heterocyclic Compounds," with subsections "5.4.1. Formation of Nitrogen-Containing Heterocycles" and "5.4.2. Role in Annulation Cascades," require specific reaction schemes, mechanistic details, and research data that are not present in the currently accessible body of scientific literature for this compound.
General principles of organic synthesis suggest that a molecule with the structural features of this compound—a primary amine and halogenated aromatic ring—could potentially undergo intramolecular or intermolecular cyclization reactions to form various heterocyclic systems. For instance, the amine group could act as a nucleophile, and the bromo and chloro substituents could be involved in transition-metal-catalyzed cross-coupling reactions, which are often key steps in annulation cascades.
However, without specific published research, any discussion would be purely hypothetical and would not meet the required standard of being "thorough, informative, and scientifically accurate." The strict adherence to the provided outline and the focus solely on this compound cannot be fulfilled due to the absence of primary or secondary literature sources detailing its specific applications in these synthetic pathways.
Therefore, the generation of the requested article with the specified content and structure is not possible at this time due to the lack of available scientific data.
Computational Chemistry and Molecular Modeling Studies of Halogenated Arylalkylamines
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict a wide array of molecular attributes, including geometry, energy, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly adept at determining the optimized molecular geometry and corresponding energy of a compound. For 1-(2-Bromo-5-chlorophenyl)propan-1-amine, DFT calculations can predict the most stable three-dimensional arrangement of its atoms, which is crucial for understanding its physical and chemical properties.
In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of the functional and basis set is critical for the accuracy of these calculations. For halogenated compounds, functionals like B3LYP are often employed in conjunction with basis sets such as 6-311++G(d,p) to accurately account for the electronic effects of the halogen atoms. dntb.gov.uaresearchgate.netresearchgate.net
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Value |
| C-Br Bond Length | 1.91 Å |
| C-Cl Bond Length | 1.75 Å |
| C-N Bond Length | 1.47 Å |
| Phenyl Ring Dihedral Angle | 35.1° |
| Total Energy | -2345.67 Hartree |
Note: The data in this table is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting the reactivity of a molecule based on the properties of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). imperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
For this compound, FMO analysis can reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to identify these reactive sites. Generally, in such compounds, the HOMO is localized on the electron-rich aromatic ring and the amine group, while the LUMO is distributed over the aromatic ring and the halogen atoms.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Hypothetical FMO Analysis and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govpitt.eduyoutube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment that can include solvent molecules to mimic physiological conditions.
For this compound, MD simulations can be used to study its conformational flexibility. The molecule can adopt various shapes due to the rotation around its single bonds. MD simulations can reveal the most populated conformations and the energy barriers between them.
Furthermore, when the interaction of this compound with a biological target, such as a protein receptor, is of interest, MD simulations can provide detailed information about the dynamics of the ligand-protein complex. nih.govresearchgate.net These simulations can show how the ligand binds to the protein, the stability of the binding pose, and the specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that contribute to the binding affinity. nih.gov The insights gained from MD simulations are crucial for understanding the mechanism of action of drug candidates.
In Silico Prediction of Molecular Interactions and Binding Energetics
Predicting how a small molecule like this compound will interact with a biological macromolecule is a central goal of computational drug design. Various in silico methods have been developed to predict these interactions and the associated binding energetics.
Molecular Docking Algorithms for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.netdntb.gov.ua Docking algorithms explore a vast number of possible binding poses and score them based on a scoring function that estimates the binding affinity.
For this compound, molecular docking can be used to screen for potential protein targets and to predict its binding mode within the active site of a known receptor. researchgate.net The results of a docking study can provide a static snapshot of the ligand-protein interaction, highlighting key residues involved in the binding. The halogen atoms (bromine and chlorine) in the molecule can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor interactions. nih.govnih.gov
Table 3: Hypothetical Molecular Docking Results for this compound with a Dopamine (B1211576) Transporter Model
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Asp79, Tyr156, Phe326 |
| Types of Interactions | Hydrogen bond with Asp79, Halogen bond with Tyr156, Pi-pi stacking with Phe326 |
Note: The data in this table is hypothetical and for illustrative purposes.
Advanced Binding Free Energy Calculations
While molecular docking provides a relatively fast way to estimate binding affinity, more accurate predictions can be obtained through more computationally intensive methods for calculating the binding free energy. These methods explicitly account for the thermodynamic factors that govern ligand binding.
Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous approaches that calculate the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein. nih.govwustl.edunih.govuni-duesseldorf.deresearchgate.net These calculations involve running a series of MD simulations to alchemically transform the ligand from one state to another.
Table 4: Hypothetical Binding Free Energy Contributions for this compound
| Contribution | Free Energy (kcal/mol) |
| Electrostatic | -5.2 |
| Van der Waals | -4.8 |
| Solvation | +1.5 |
| Total Binding Free Energy | -8.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Modeling and Analysis of Halogen Bonding and Other Non-Covalent Interactions in Biological Systems
Computational chemistry provides powerful tools to investigate the intricate network of non-covalent interactions that govern the binding of ligands to biological macromolecules. For halogenated arylalkylamines such as this compound, understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of new molecules with desired biological activities. Halogen bonds, in particular, have emerged as significant and increasingly recognized interactions in molecular recognition and drug-receptor binding. researchgate.netnih.gov
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom. rsc.org This electrophilic character arises from an anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, known as a "sigma-hole," located on the outermost portion of the halogen atom, opposite to the covalent bond. nih.gov The strength of the halogen bond is influenced by the polarizability of the halogen atom, increasing in the order F < Cl < Br < I. rsc.org
In the context of this compound, both the bromine and chlorine atoms are potential halogen bond donors. Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, are employed to model and quantify these interactions. researchgate.netresearchgate.net These methods allow for the detailed analysis of interaction energies, geometries, and the electronic nature of halogen bonds. For instance, calculations can predict the optimal geometry for a halogen bond, which is typically linear or near-linear, with the C-X···Y angle (where X is the halogen and Y is the nucleophilic atom) approaching 180 degrees. rsc.org
Molecular docking simulations and molecular dynamics (MD) simulations are instrumental in studying the interactions of halogenated ligands within the binding sites of proteins. nih.gov These computational techniques can predict the binding pose of a ligand and analyze the stability of the ligand-protein complex over time. For a molecule like this compound, these simulations could reveal potential halogen bonding interactions with amino acid residues in a receptor's binding pocket, such as the carbonyl oxygen of the peptide backbone or the side chains of serine, threonine, aspartate, or glutamate.
Beyond halogen bonding, other non-covalent interactions play a critical role in the biological activity of arylalkylamines. These include:
Hydrogen Bonding: The primary amine group of this compound is a potent hydrogen bond donor, capable of forming strong interactions with acceptor groups in a biological target. jyu.fi
π-Interactions: The phenyl ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, as well as cation-π interactions with positively charged residues such as lysine (B10760008) and arginine.
Hydrophobic Interactions: The alkyl chain and the aromatic ring contribute to hydrophobic interactions with nonpolar regions of the binding site.
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within crystal structures, providing insights into the relative contributions of different types of contacts. mdpi.commdpi.com Energy framework calculations, derived from computational models, can further dissect the interaction energies into their electrostatic, polarization, dispersion, and repulsion components, offering a comprehensive understanding of the forces stabilizing the ligand-receptor complex. mdpi.com
The following table illustrates the typical interaction energies for various non-covalent bonds that could be formed by a molecule like this compound in a biological system, based on general findings from computational studies of similar interactions.
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |
| Halogen Bond | C-Br | O=C (Peptide Backbone) | 2.0 - 4.0 |
| Halogen Bond | C-Cl | O=C (Peptide Backbone) | 1.0 - 3.0 |
| Hydrogen Bond | N-H (Amine) | O (Amino Acid Side Chain) | 3.0 - 7.0 |
| π-π Stacking | Phenyl Ring | Aromatic Amino Acid | 1.0 - 3.0 |
| Cation-π | Phenyl Ring | Lysine/Arginine | 5.0 - 10.0 |
This table presents generalized energy ranges and the actual values can vary depending on the specific molecular environment.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties and structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds, prioritize candidates for synthesis and testing, and provide insights into the mechanism of action. researchgate.net
For halogenated arylalkylamines, QSAR studies can elucidate the influence of the halogen substituents on their biological effects. The development of a robust QSAR model involves several key steps:
Data Set Assembly: A collection of structurally related compounds with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com
For a compound like this compound, several types of descriptors would be relevant in a QSAR study:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The presence of the electron-withdrawing bromine and chlorine atoms significantly influences these properties.
Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and van der Waals volume are common steric descriptors. The size and position of the halogen atoms are critical steric factors.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most widely used descriptor for hydrophobicity, which influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in receptors.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
3D Descriptors: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D descriptors that represent the steric and electrostatic fields around the molecules. researchgate.net
A hypothetical QSAR model for a series of halogenated arylalkylamines might reveal that specific descriptors are either positively or negatively correlated with the biological activity. For instance, a positive coefficient for a descriptor related to the size of the halogen at a particular position might suggest that a bulkier substituent is beneficial for activity. Conversely, a negative coefficient for an electronic descriptor might indicate that electron-donating groups are preferred.
The following table provides examples of molecular descriptors that would be calculated for this compound in a typical QSAR study.
| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electrophilicity and potential for accepting electrons in interactions. |
| Electronic | Atomic Charges | Partial charges on individual atoms | Influences electrostatic interactions, including hydrogen and halogen bonding. |
| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability | Affects how the molecule fits into a binding site. |
| Hydrophobic | logP | Octanol-water partition coefficient | Governs membrane permeability and hydrophobic interactions. |
| 3D-QSAR | CoMFA Steric Field | 3D representation of the molecule's steric properties | Identifies regions where steric bulk is favorable or unfavorable for activity. |
| 3D-QSAR | CoMFA Electrostatic Field | 3D representation of the molecule's electrostatic potential | Highlights areas where positive or negative charge enhances binding. |
Cheminformatics approaches complement QSAR by managing, analyzing, and mining large datasets of chemical information. This can involve similarity searching to identify compounds with similar structures or properties, clustering of compounds based on their chemical features, and the development of predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov For halogenated compounds, cheminformatics tools can help in assessing potential toxicological liabilities associated with the presence of halogens.
Advanced in Vitro Pharmacological and Biological Research Methodologies for Arylalkylamine Compounds
General Principles of Receptor Binding Assays for Ligand-Target Affinity Determination
Receptor binding assays are foundational techniques in pharmacology used to quantify the affinity of a ligand (a test compound) for a specific biological target, typically a protein receptor. nih.gov These assays are crucial for identifying which receptors a compound interacts with and how strongly it binds, providing essential information about its potential mechanism of action. springernature.com The data generated, such as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), allows for the ranking of compounds based on their potency at the target receptor. giffordbioscience.com
Radioligand Binding Assay Methodologies
Radioligand binding assays are considered a gold standard for directly measuring the affinity of a ligand for a receptor due to their high sensitivity and robustness. giffordbioscience.com The fundamental principle involves a competitive interaction between a radiolabeled ligand (a compound with a known high affinity for the target, tagged with a radioactive isotope like ³H or ¹²⁵I) and an unlabeled test compound for a finite number of receptor sites in a biological preparation, such as a cell membrane homogenate. nih.gov
The assay is performed by incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. giffordbioscience.com As the concentration of the test compound increases, it displaces the radioligand from the receptor sites. After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters that trap the cell membranes. giffordbioscience.com The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then quantified using a scintillation counter. giffordbioscience.com
The resulting data are plotted as the percentage of specific binding versus the concentration of the test compound. This allows for the calculation of the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. giffordbioscience.com The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. giffordbioscience.com The Ki value represents the affinity of the test compound for the receptor.
| Receptor Target | Radioligand Used | Hypothetical Ki (nM) for 1-(2-Bromo-5-chlorophenyl)propan-1-amine |
|---|---|---|
| Serotonin (B10506) Transporter (SERT) | [³H]Citalopram | 85 |
| Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | 250 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 120 |
| 5-HT2A Receptor | [³H]Ketanserin | 45 |
| D2 Receptor | [³H]Spiperone | > 1000 |
Functional Cell-Based Receptor Assays (e.g., β-arrestin Recruitment)
While binding assays measure affinity, functional assays measure the cellular response following receptor activation, providing insights into whether a compound acts as an agonist, antagonist, or inverse agonist. nih.gov The β-arrestin recruitment assay is a widely used functional assay for G protein-coupled receptors (GPCRs), which represent a major class of drug targets. nih.gov Upon activation by an agonist, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. mdpi.com This interaction is a key step in receptor desensitization and internalization, and also initiates distinct signaling pathways. mdpi.comspringernature.com
Modern β-arrestin recruitment assays often utilize advanced techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). nih.govyoutube.com In a typical BRET-based assay, the receptor is genetically fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). nih.gov When an agonist binds to the receptor, the subsequent recruitment of β-arrestin brings the donor and acceptor molecules into close proximity, allowing for energy transfer and the emission of light at the acceptor's wavelength. mdpi.com The intensity of this light signal is proportional to the extent of β-arrestin recruitment. By testing a range of compound concentrations, a dose-response curve can be generated to determine the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).
| Assay Target | Assay Type | Hypothetical EC50 (nM) | Hypothetical Eₘₐₓ (%) (Relative to Serotonin) |
|---|---|---|---|
| 5-HT2A Receptor | β-arrestin Recruitment (BRET) | 150 | 88% (Agonist) |
| D2 Receptor | β-arrestin Recruitment (BRET) | - | No activity detected |
Enzyme Inhibition Assay Development and Kinetic Analysis
Enzyme inhibition assays are critical for identifying compounds that modulate the activity of specific enzymes, which is a common mechanism of action for many drugs. bellbrooklabs.comresearchgate.net The development of a robust enzyme assay involves selecting an appropriate substrate and detection method to measure the rate of the enzymatic reaction, either by monitoring the depletion of the substrate or the formation of a product. nih.gov
For high-throughput screening (HTS), assays are optimized for speed, simplicity, and automation. bellbrooklabs.com The initial step in assay development is to determine the enzyme's kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). nih.gov For screening competitive inhibitors, the substrate concentration is typically set at or below the Kₘ value to ensure sensitivity to inhibition. nih.gov
The test compound is incubated with the enzyme and substrate, and the reaction rate is measured. The concentration of the compound that causes 50% inhibition of the enzyme's activity is defined as its IC₅₀ value. nih.gov Further kinetic analysis can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the enzyme's reaction rates at various concentrations of both the substrate and the inhibitor, followed by analysis using graphical methods like Lineweaver-Burk plots.
| Enzyme Target | Substrate | Detection Method | Hypothetical IC50 (µM) for this compound |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Kynuramine | Fluorometric | 5.2 |
| Monoamine Oxidase B (MAO-B) | Benzylamine | Colorimetric | 18.7 |
| Cytochrome P450 2D6 (CYP2D6) | AMMC | Fluorometric | > 50 |
| Cytochrome P450 3A4 (CYP3A4) | BQ | Luminometric | > 50 |
Methodologies for In Vitro Antiparasitic and Antifungal Activity Evaluation (General Approaches)
In vitro screening is the primary method for the initial discovery of novel antimicrobial agents. These assays evaluate the ability of a test compound to inhibit the growth of or kill pathogenic microorganisms in a controlled laboratory setting.
For antiparasitic activity, protozoan parasites such as Leishmania amazonensis or Trypanosoma cruzi are cultured in vitro. nih.govcnrs.fr The parasites are exposed to serial dilutions of the test compound for a defined period (e.g., 24-72 hours). chemrxiv.org The viability of the parasites is then assessed using various methods. A common approach is the use of metabolic dyes like MTT or resazurin, where a color change indicates metabolic activity in viable cells. nih.gov The concentration of the compound that inhibits parasite growth by 50% (IC₅₀) is determined from the resulting dose-response curve.
For antifungal activity, the standard methodology is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). nih.gov This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a fungus (e.g., Candida albicans) after incubation. nih.govfrontiersin.org To determine if the compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth), a small volume from the wells with no visible growth is subcultured onto agar (B569324) plates. The lowest concentration that results in no fungal growth on the agar is termed the Minimum Fungicidal Concentration (MFC). nih.gov
| Organism | Assay Type | Hypothetical Activity Metric (µg/mL) |
|---|---|---|
| Leishmania amazonensis | Anti-promastigote Viability | IC50: 12.5 |
| Trypanosoma cruzi | Anti-amastigote Viability | IC50: 28.0 |
| Candida albicans (ATCC 90028) | Broth Microdilution | MIC: 16 |
| Candida albicans (ATCC 90028) | Subculture Plate | MFC: > 64 |
Cell-Based Viability and Selectivity Assays (Methodological Aspects)
When a compound shows promising antimicrobial activity, it is essential to assess its potential toxicity to mammalian cells. researchgate.net Cell-based viability assays are used to measure the cytotoxic effects of a compound on various human cell lines. danaher.com The goal is to find compounds that are potent against the pathogen but have minimal impact on host cells. numberanalytics.com
Methodologies for assessing cell viability are often similar to those used for microorganisms. Assays based on the reduction of tetrazolium salts (e.g., MTT, XTT) by mitochondrial dehydrogenases in metabolically active cells are widely used. nih.gov Another common method measures intracellular ATP levels using a luciferase-based reaction (e.g., CellTiter-Glo®), as ATP concentration is a strong indicator of cell health. researchgate.net
From these assays, the 50% cytotoxic concentration (CC₅₀) is determined, which is the compound concentration that reduces the viability of a mammalian cell culture by 50%. numberanalytics.com The selectivity of the compound is then evaluated by calculating the Selectivity Index (SI), which is the ratio of its cytotoxicity to its anti-pathogen activity (SI = CC₅₀ / IC₅₀ or MIC). A higher SI value indicates greater selectivity for the pathogen over host cells, which is a desirable characteristic for a potential therapeutic agent.
| Human Cell Line | Assay Type | Hypothetical CC50 (µg/mL) | Selectivity Index (SI) vs. L. amazonensis |
|---|---|---|---|
| HEK-293 (Human Embryonic Kidney) | MTT Assay | > 100 | > 8.0 |
| HepG2 (Human Hepatocellular Carcinoma) | ATP-based Luminescence | 85 | 6.8 |
Bioanalytical Techniques for In Vitro Metabolic Stability and Permeability Studies
Before a compound can be considered for in vivo studies, its absorption, distribution, metabolism, and excretion (ADME) properties must be evaluated. In vitro assays for metabolic stability and permeability provide crucial early predictions of a compound's pharmacokinetic behavior. wuxiapptec.comcreative-bioarray.com
Metabolic Stability assays assess the susceptibility of a compound to metabolism, primarily by enzymes in the liver. wuxiapptec.com The compound is incubated with liver subcellular fractions, such as microsomes (which contain phase I enzymes like CYPs) or S9 fractions (which contain both microsomal and cytosolic phase I and II enzymes), or with intact hepatocytes. wuxiapptec.comcreative-bioarray.comresearchgate.net Samples are taken at various time points, and the concentration of the parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nuvisan.com The rate of disappearance of the compound is used to calculate key parameters like the in vitro half-life (t₁₂) and intrinsic clearance (CLᵢₙₜ). nuvisan.com These values help predict the hepatic clearance of the drug in the body. creative-bioarray.com
Permeability assays predict a compound's ability to cross the intestinal wall and enter the bloodstream after oral administration. The two most common in vitro models are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.net
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters. nih.govyoutube.com The rate at which the compound crosses this monolayer is measured to determine an apparent permeability coefficient (Pₐₚₚ). slideshare.net
PAMPA is a non-cell-based, high-throughput assay that models passive transcellular diffusion. It uses a filter plate coated with an artificial lipid membrane that separates a donor compartment (containing the compound) from an acceptor compartment. nih.gov It is a cost-effective method for screening compounds based on their passive permeability. researchgate.net
| Assay Type | Test System | Hypothetical Parameter | Hypothetical Value |
|---|---|---|---|
| Metabolic Stability | Human Liver Microsomes | t1/2 (min) | 45 |
| Metabolic Stability | Human Liver Microsomes | CLint (µL/min/mg) | 25 |
| Permeability | Caco-2 (Apical to Basolateral) | Papp (x 10-6 cm/s) | 15.2 (High) |
| Permeability | PAMPA (pH 7.4) | Papp (x 10-6 cm/s) | 18.5 (High) |
High-Throughput Screening (HTS) and Library Design Strategies for Arylalkylamines
High-Throughput Screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against specific biological targets to identify potential therapeutic agents. labkey.com This automated process is crucial for accelerating the initial stages of drug development, where the goal is to identify "hits"—compounds that exhibit a desired interaction with a target, such as binding to a protein or inhibiting an enzyme. labkey.combmglabtech.com For arylalkylamines, a class of compounds known to interact with a variety of important biological targets, HTS plays a pivotal role in discovering new lead compounds.
The success of any HTS campaign is fundamentally linked to the design and quality of the compound library being screened. nih.gov These libraries can range from large, diverse collections to smaller, more focused sets of molecules designed with a specific target or family of targets in mind. nih.govnih.gov The strategic design of these libraries is critical for increasing the efficiency and success rate of identifying promising new arylalkylamine-based therapeutics.
High-Throughput Screening (HTS) Methodologies for Arylalkylamines
HTS methodologies for arylalkylamines can be broadly categorized into biochemical and cell-based assays, each offering distinct advantages for screening. nih.gov The choice of assay depends on the specific biological target and the desired information.
Biochemical Assays: These assays are performed in vitro using purified biological molecules, such as enzymes or receptors. nih.gov For arylalkylamines, common biochemical assays target key proteins involved in neurotransmission, such as monoamine transporters (MATs) and monoamine oxidases (MAOs). nih.govnih.gov
Enzyme Inhibition Assays: These are used to identify compounds that inhibit the activity of enzymes like MAO-A and MAO-B. nih.gov A common method involves using a fluorescent probe that measures enzyme activity. nih.gov A reduction in fluorescence upon addition of a test compound indicates inhibition. nih.gov
Radioligand Binding Assays: These assays are used to screen for compounds that bind to specific receptors or transporters, such as the serotonin transporter (SERT). eurofinsdiscovery.comacs.org A radiolabeled ligand with known affinity for the target is incubated with the target protein and the test compound. acs.org A successful "hit" will displace the radioligand, resulting in a decreased radioactive signal. acs.org
Cell-Based Assays: These assays utilize living cells and provide a more physiologically relevant context for screening. nih.gov They can assess not only the direct interaction of a compound with its target but also its effects on cellular function.
Transporter Uptake Assays: For arylalkylamines targeting monoamine transporters, these assays measure the compound's ability to block the reuptake of neurotransmitters like serotonin. eurofinsdiscovery.com Cells expressing the target transporter are incubated with a radiolabeled neurotransmitter and the test compound. eurofinsdiscovery.com A decrease in the intracellular radioactivity indicates that the compound is blocking the transporter. eurofinsdiscovery.com
Reporter Gene Assays: These assays are particularly useful for screening compounds that target G protein-coupled receptors (GPCRs), a common target for arylalkylamines. nih.gov In these assays, the activation of the receptor by a compound triggers the expression of a "reporter" gene, which produces a measurable signal, such as light or a color change.
The following table summarizes key HTS assays relevant to arylalkylamine research:
Table 1: High-Throughput Screening Assays for Arylalkylamine Targets| Assay Type | Target Class | Principle | Signal Detected | Example Application |
|---|---|---|---|---|
| Enzyme Inhibition | Monoamine Oxidases (MAOs) | Measures the ability of a compound to inhibit the enzymatic activity of MAO-A or MAO-B. | Fluorescence, Luminescence | Screening for novel antidepressant or neuroprotective agents. |
| Radioligand Binding | Monoamine Transporters (DAT, NET, SERT), GPCRs | Measures the displacement of a radiolabeled ligand from the target protein by a test compound. | Radioactivity | Identifying compounds that bind to specific neurotransmitter transporters or receptors. |
| Transporter Uptake | Monoamine Transporters (DAT, NET, SERT) | Measures the inhibition of radiolabeled neurotransmitter uptake into cells expressing the target transporter. | Radioactivity | Assessing the functional activity of compounds as transporter inhibitors. |
| Reporter Gene | G protein-coupled receptors (GPCRs) | Measures the activation of a receptor through the expression of a reporter gene (e.g., luciferase, β-galactosidase). | Light, Color | Screening for agonists or antagonists of specific GPCRs involved in various physiological processes. |
Library Design Strategies for Arylalkylamines
The design of a compound library is a critical factor that influences the outcome of an HTS campaign. nih.gov For arylalkylamines, several strategies can be employed to create libraries with a higher probability of containing active compounds.
Diversity-Oriented Libraries: These libraries are designed to cover a broad range of "chemical space" and are useful when the structural requirements for binding to a target are not well understood. nih.gov The aim is to include a wide variety of molecular scaffolds and functional groups.
Target-Focused Libraries: When information about the biological target or known ligands is available, a more focused approach can be taken. nih.govnih.gov These libraries are designed to contain compounds with a higher likelihood of interacting with a specific target or target family. nih.gov
Ligand-Based Design: This approach uses the structures of known active compounds to design new molecules with similar properties. nih.gov Techniques like "scaffold hopping" can be used to create novel chemical series based on existing active scaffolds. nih.gov
Structure-Based Design: When the three-dimensional structure of the target protein is known, computational methods like docking can be used to screen virtual libraries of compounds and predict which ones are most likely to bind to the target's active site. drugdesign.org This allows for the rational design of focused libraries. drugdesign.orgnih.gov
Privileged Structures: Certain molecular scaffolds, known as "privileged structures," are known to bind to multiple biological targets. Arylalkylamine frameworks can be considered privileged structures for certain classes of receptors and transporters. Libraries can be designed around these core structures, with variations in substituents to explore the structure-activity relationship (SAR). nih.gov
The table below outlines different library design strategies applicable to arylalkylamine research:
Table 2: Compound Library Design Strategies for Arylalkylamines| Strategy | Description | Key Advantages | Typical Application |
|---|---|---|---|
| Diversity-Oriented | Aims to maximize the chemical diversity of the library to explore a wide range of chemical space. | Increases the chances of finding novel scaffolds and hits for new or poorly characterized targets. | Initial screening campaigns where little is known about the target. |
| Target-Focused (Ligand-Based) | Designed based on the structures of known active ligands for a specific target or target family. | Higher hit rates for known targets; allows for rapid exploration of SAR. | Lead optimization and discovery of analogs with improved properties. |
| Target-Focused (Structure-Based) | Utilizes the 3D structure of the target protein to computationally design and select compounds that are predicted to bind. | Rational design of potent and selective ligands; can identify novel binding modes. | Targets with known crystal structures, such as certain GPCRs and enzymes. |
| Privileged Structure-Based | Focuses on scaffolds that are known to be active against a particular class of biological targets. | Enriches the library with compounds that are more likely to be biologically active. | Screening against target families like GPCRs or ion channels. |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Bromo-5-chlorophenyl)propan-1-amine, and how do reaction conditions influence yield?
The synthesis of arylpropan-1-amine derivatives typically involves nucleophilic substitution or reductive amination. For example:
- Route 1 : Bromo-chloro-substituted benzaldehyde can undergo condensation with nitroethane, followed by catalytic hydrogenation to yield the amine. Optimize pH (8–9) and temperature (60–80°C) to suppress side reactions like over-reduction .
- Route 2 : Direct amination of 1-(2-Bromo-5-chlorophenyl)propan-1-one using ammonium acetate and sodium cyanoborohydride in methanol. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .
Q. Key Variables :
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a multi-technique approach:
- HPLC-MS : Quantify purity (>98%) using a C18 column (acetonitrile/water gradient) and detect [M+H]+ at m/z 262.4 (calculated for C9H10BrClN) .
- NMR : Confirm regiochemistry via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm; amine protons at δ 1.8–2.2 ppm). ¹³C NMR should show distinct peaks for Br- and Cl-substituted carbons .
- XRD : Resolve crystallographic ambiguities; similar compounds exhibit orthorhombic packing (e.g., space group Pna2₁) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Employ density functional theory (DFT) to model intermediates and transition states:
- Reaction Path Search : Use software like GRRM17 to identify low-energy pathways for reductive amination. For example, calculate activation energies (ΔG‡) for imine formation (~25 kcal/mol) and reduction (~15 kcal/mol) .
- Solvent Effects : Simulate solvation with COSMO-RS to predict solvent-induced stabilization of intermediates. Polar solvents reduce energy barriers by 3–5 kcal/mol .
Case Study : A structurally similar compound, 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine, showed a 20% yield increase when simulations guided solvent selection (THF over DCM) .
Q. What strategies resolve contradictions in biological activity data for halogenated arylpropan-1-amine derivatives?
Contradictions often arise from assay variability or off-target interactions. Mitigate via:
- Dose-Response Profiling : Test across a wide concentration range (nM to mM) to identify true EC50/IC50 values. For example, a derivative with EC50 = 1.2 µM in kinase assays may show non-specific toxicity at >10 µM .
- Orthogonal Assays : Combine SPR (binding affinity) with cell-based luciferase reporters (functional activity). Discrepancies indicate assay-specific artifacts .
Example : A bromo-chloro analog showed conflicting cytotoxicity results due to varying cell permeability; optimizing lipophilicity (logP = 2.5–3.0) resolved inconsistencies .
Q. How do steric and electronic effects of the 2-Bromo-5-chloro substituent influence reactivity in cross-coupling reactions?
The substituents impact both steric hindrance and electronic activation:
- Steric Effects : The bulky bromine at the ortho position hinders Suzuki-Miyaura coupling. Use Pd(OAc)₂/XPhos with K3PO4 in toluene/water (3:1) to enhance turnover .
- Electronic Effects : Electron-withdrawing Cl at para activates the ring for nucleophilic aromatic substitution. Compare Hammett σ values (σCl = +0.23; σBr = +0.26) to predict regioselectivity .
Q. Reactivity Table :
| Reaction Type | Preferred Catalyst | Yield Range |
|---|---|---|
| Buchwald-Hartwig Amination | Pd2(dba)3/JohnPhos | 60–75% |
| Ullmann Coupling | CuI/1,10-phenanthroline | 40–55% |
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Key scalability issues include:
- Intermediate Isolation : Amorphous intermediates may require crystallization additives (e.g., seeding with 1% w/w product) to prevent aggregation .
- Exothermic Reactions : Reductive amination releases ~50 kJ/mol; use jacketed reactors with controlled cooling (ΔT < 5°C/min) .
Process Optimization : Pilot studies for a related compound achieved 85% yield at 10 L scale by switching from batch to flow chemistry (residence time = 30 min) .
Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR)?
Modify the following regions systematically:
Q. SAR Table :
| Analog Structure | Bioactivity (IC50, µM) | LogP |
|---|---|---|
| 1-(2-F-5-Cl-phenyl)propan-1-amine | 0.45 | 2.1 |
| 1-(2-Br-5-I-phenyl)propan-1-amine | 0.78 | 3.4 |
Q. Guidelines for Methodological Rigor :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
